1-(1-hydroxy-4-methyl-2-phenyl-1H-imidazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE is a compound belonging to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a hydroxy group, a methyl group, and a phenyl group attached to the imidazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE typically involves the cyclization of amido-nitriles under mild conditions. The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of key intermediates, such as substituted phenyl and methyl groups, followed by cyclization reactions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Investigated for its therapeutic potential in treating conditions like hyperuricemia and gout.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating hyperuricemia and gout.
Comparison with Similar Compounds
1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID: Another imidazole derivative with similar inhibitory properties.
1-METHOXY-4-METHYL-2-PHENYL-1H-IMIDAZOLE-5-YL: A methoxy-substituted derivative with comparable biological activities.
Uniqueness: 1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(3-hydroxy-5-methyl-2-phenylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-8-11(9(2)15)14(16)12(13-8)10-6-4-3-5-7-10/h3-7,16H,1-2H3 |
InChI Key |
URIZACHEOCEEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=CC=C2)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.